1-Propyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Description
1-Propyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CAS 874299-05-5) is a boronate-containing urea derivative with the molecular formula C₁₆H₂₅BN₂O₃ and a molecular weight of 304.20. Its structure features a propyl-substituted urea moiety linked to a meta-substituted phenyl ring bearing a dioxaborolane group. The compound is typically stored under inert conditions to prevent boronate hydrolysis .
Properties
IUPAC Name |
1-propyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-6-10-18-14(20)19-13-9-7-8-12(11-13)17-21-15(2,3)16(4,5)22-17/h7-9,11H,6,10H2,1-5H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVZEVVWGLWZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801152220 | |
| Record name | N-Propyl-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801152220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874299-05-5 | |
| Record name | N-Propyl-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874299-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Propyl-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801152220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
The presence of a boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in its structure suggests that it might undergo reactions typical for organoboron compounds, such as borylation.
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Organoboron compounds are known to participate in various biochemical reactions, including borylation and hydroboration. These reactions can influence a wide range of biochemical pathways, depending on the specific targets of the compound.
Biological Activity
1-Propyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a compound of interest due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure
The compound belongs to the class of phenyl ureas, characterized by the presence of a urea functional group attached to a phenyl ring. The specific structure includes a propyl group and a boron-containing moiety, which may influence its biological interactions.
Biological Activity Overview
-
Inhibition of Indoleamine 2,3-Dioxygenase (IDO1) :
- Recent studies have highlighted the role of phenyl urea derivatives in inhibiting IDO1, an enzyme involved in tryptophan metabolism and immune regulation. Compounds structurally related to this compound have shown varying degrees of IDO1 inhibition. For instance, modifications in the phenyl ring and urea group significantly affect binding affinity and inhibitory potency against IDO1 .
-
Antitumor Activity :
- The inhibition of IDO1 is particularly relevant in cancer therapy as it can enhance antitumor immunity. Some studies have reported that certain derivatives exhibit promising antitumor efficacy when evaluated in vivo. The structure-activity relationship (SAR) indicates that specific substitutions on the phenyl ring can enhance biological activity .
Table 1: Summary of Biological Activities
| Compound | Activity | Reference |
|---|---|---|
| This compound | IDO1 Inhibition | |
| Related Phenyl Urea Derivatives | Antitumor Efficacy |
Case Study 1: IDO1 Inhibition
In a comparative study on various phenyl urea derivatives designed as IDO1 inhibitors, compound modifications were systematically analyzed. The study revealed that certain derivatives exhibited significant inhibition of IDO1 activity compared to controls. Notably, compounds with specific functional groups at the para-position on the phenyl ring demonstrated enhanced binding affinity .
Case Study 2: Antitumor Efficacy
Another investigation assessed the in vivo effects of selected phenyl urea derivatives on tumor growth in murine models. Results indicated that compounds with strong IDO1 inhibitory activity correlated with reduced tumor burden and improved survival rates. These findings suggest that this compound may hold potential as a therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Urea Nitrogen
1-Methyl-3-(3-substituted phenyl)urea (CAS 1201657-84-2)
- Molecular Formula : C₁₃H₁₈BN₂O₃
- Key Difference : Methyl group instead of propyl on the urea nitrogen.
- Methyl groups may lower steric hindrance, enhancing reactivity in cross-coupling reactions .
1,1-Diisopropyl-3-(4-substituted phenyl)urea (CAS 874298-11-0)
Positional Isomerism: Meta vs. Para Substitution
1-Propyl-3-(4-substituted phenyl)urea (CAS 874291-01-7)
- Molecular Formula : C₁₆H₂₅BN₂O₃ (same as target compound).
- Key Difference : Boronate group at the para position on the phenyl ring.
Boronate Group Multiplicity
1-(4-Boronated benzyl)-3-(4-boronated phenyl)urea (CAS 1073353-72-6)
- Molecular Formula : C₂₆H₃₆B₂N₂O₅
- Key Difference : Two dioxaborolane groups.
- Impact: Enables dual reactivity in cross-coupling reactions, facilitating the synthesis of complex biaryl structures. Higher molecular weight (478.20) and hazard profile (H302, H312, H332) suggest greater toxicity compared to mono-boronated analogues .
Functional Group Modifications
1-Cycloheptyl-3-(2-fluoro-5-boronated phenyl)urea
Comparative Data Table
Key Research Findings
- Reactivity in Suzuki-Miyaura Coupling : The target compound’s meta-boronate group may exhibit slightly lower reactivity compared to para-substituted analogues due to electronic effects, as para positions allow better resonance stabilization of intermediates .
- Steric Effects : Bulky substituents (e.g., diisopropyl in CAS 874298-11-0) reduce coupling efficiency, while smaller groups (methyl or propyl) enhance reaction rates .
- Toxicity Profile : Compounds with multiple boronate groups (e.g., CAS 1073353-72-6) show higher hazard ratings, emphasizing the need for careful handling .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Propyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea?
- Methodological Answer : The synthesis typically involves coupling a boronic ester-containing phenyl isocyanate with a propylamine derivative. A common approach uses Suzuki-Miyaura cross-coupling or direct urea formation via reaction of 3-isocyanatophenylboronic ester pinacol with 1-propylamine. Reactions are conducted under inert atmosphere (N₂/Ar) in anhydrous solvents like dichloromethane or THF, with triethylamine as a base to neutralize HCl byproducts . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm urea linkage (N-H protons at δ 5.5–6.5 ppm) and boronic ester integrity (B-O peaks in ¹¹B NMR at δ 30–35 ppm) .
- FT-IR : Urea C=O stretch (~1640–1680 cm⁻¹) and B-O absorption (~1350–1400 cm⁻¹) .
- HPLC-MS : For purity assessment and molecular ion verification (e.g., [M+H]+ via ESI) .
Q. How does the boronic ester moiety influence solubility and reactivity in aqueous systems?
- Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability against hydrolysis compared to free boronic acids, enabling use in protic solvents. However, under basic or high-temperature aqueous conditions, hydrolysis to boronic acid may occur, necessitating pH-controlled environments (pH 7–9) for reactions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity in urea-based enzyme inhibition studies?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic structure of the urea and boronic ester groups. Molecular docking (AutoDock Vina) identifies potential binding pockets in target enzymes, such as proteases, by simulating hydrogen bonds between urea NH and catalytic residues. MD simulations (GROMACS) assess stability over 100-ns trajectories .
Q. What strategies resolve contradictory data in catalytic applications of this compound?
- Methodological Answer : Contradictions in catalytic efficiency (e.g., varying turnover numbers) may stem from:
- Substrate accessibility : Steric hindrance from the propyl group can limit active-site interactions. Use X-ray crystallography to map spatial constraints .
- Reaction conditions : Optimize solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) via Design of Experiments (DoE) to identify dominant variables .
Q. How to integrate this compound into stimuli-responsive materials for controlled release?
- Methodological Answer : The boronic ester’s pH-dependent hydrolysis enables pH-responsive drug delivery systems. Formulate hydrogels by copolymerizing with acrylamide monomers. Characterize release kinetics using UV-Vis spectroscopy under varying pH (5.0 vs. 7.4) and validate with Franz diffusion cells .
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this urea derivative?
- Methodological Answer : Apply Hansch analysis to correlate substituent effects (e.g., propyl chain length) with bioactivity. Use Hammett σ constants to assess electronic contributions of the boronic ester. QSAR models (e.g., CoMFA) combine steric/electrostatic fields from crystallographic data to predict inhibitory potency .
Methodological Design & Validation
Q. How to design a robust kinetic study for urea hydrolysis in this compound?
- Methodological Answer :
- Experimental setup : Use UV-Vis spectroscopy (λ = 260 nm) to monitor release of 3-aminophenylboronic acid. Maintain ionic strength (0.1 M KCl) and temperature (25°C ± 0.1) .
- Data analysis : Fit to pseudo-first-order kinetics (ln[A] vs. time). Validate with ¹H NMR quantification of hydrolysis products .
Q. What statistical methods address variability in synthetic yield optimization?
- Methodological Answer : Apply Response Surface Methodology (RSM) with Central Composite Design (CCD) to optimize variables (e.g., catalyst loading, solvent ratio). Use ANOVA to identify significant factors (p < 0.05) and construct 3D contour plots for yield prediction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
